molecular formula C6H14ClNO B182159 cis-3-Aminocyclohexanol hydrochloride CAS No. 124555-44-8

cis-3-Aminocyclohexanol hydrochloride

Cat. No.: B182159
CAS No.: 124555-44-8
M. Wt: 151.63 g/mol
InChI Key: NJGXTVICXVECGR-RIHPBJNCSA-N
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Description

cis-3-Aminocyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a derivative of cyclohexanol, where the amino group is positioned at the third carbon in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminocyclohexanol hydrochloride typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. One common method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, leading to the formation of β-enaminoketones. These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow processes and catalytic hydrogenation techniques to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-3-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

cis-3-Aminocyclohexanol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3-Aminocyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

  • cis-2-Aminocyclohexanol hydrochloride
  • trans-3-Aminocyclohexanol hydrochloride
  • cis-4-Aminocyclohexanol hydrochloride

Comparison: cis-3-Aminocyclohexanol hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its trans isomer, the cis configuration can lead to different biological activities and chemical properties. The position of the amino group also differentiates it from other aminocyclohexanol derivatives, affecting its applications and effectiveness in various fields .

Properties

IUPAC Name

(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXTVICXVECGR-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480731
Record name cis-3-aminocyclohexanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124555-44-8
Record name cis-3-aminocyclohexanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Aminocyclohexanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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